molecular formula C5H9FO3 B6155171 methyl 4-fluoro-2-hydroxybutanoate CAS No. 63904-99-4

methyl 4-fluoro-2-hydroxybutanoate

Cat. No.: B6155171
CAS No.: 63904-99-4
M. Wt: 136.12 g/mol
InChI Key: NECLRVWWJVIMBL-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-hydroxybutanoate is an organic compound with the molecular formula C5H9FO3. It is a fluorinated ester that has applications in various fields of chemistry and industry. The compound is known for its unique chemical properties, which make it useful in synthetic organic chemistry and as an intermediate in the production of pharmaceuticals and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-hydroxybutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow esterification process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-hydroxybutanoate depends on the specific application and the target moleculeThe hydroxyl and ester groups also play a role in the compound’s reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-hydroxybutanoate
  • Methyl 4-bromo-2-hydroxybutanoate
  • Methyl 4-iodo-2-hydroxybutanoate

Uniqueness

Methyl 4-fluoro-2-hydroxybutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also affects the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-fluoro-2-hydroxybutanoate involves the conversion of starting material 4-fluorobutyric acid to the final product through a series of chemical reactions.", "Starting Materials": [ "4-fluorobutyric acid", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: 4-fluorobutyric acid is reacted with methanol and sulfuric acid to form methyl 4-fluorobutanoate.", "Step 2: The resulting product from step 1 is then reacted with sodium hydroxide to form sodium 4-fluorobutanoate.", "Step 3: Sodium 4-fluorobutanoate is then reacted with methyl iodide to form methyl 4-fluorobutanoate.", "Step 4: The product from step 3 is then reacted with sodium bicarbonate to form methyl 4-fluoro-2-hydroxybutanoate.", "Step 5: The final product is purified using magnesium sulfate to remove any impurities." ] }

CAS No.

63904-99-4

Molecular Formula

C5H9FO3

Molecular Weight

136.12 g/mol

IUPAC Name

methyl 4-fluoro-2-hydroxybutanoate

InChI

InChI=1S/C5H9FO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3H2,1H3

InChI Key

NECLRVWWJVIMBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCF)O

Purity

95

Origin of Product

United States

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